molecular formula C15H21NO4 B13079664 Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Cat. No.: B13079664
M. Wt: 279.33 g/mol
InChI Key: ZQMCCYQHWYEVLB-UHFFFAOYSA-N
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Description

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is a benzoate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group attached via a methylene linker to the aromatic ring. This compound is structurally characterized by:

  • Core structure: A methyl benzoate backbone.
  • Functional groups: A Boc-protected methylamino-methyl substituent at the 2-position of the benzene ring.
  • Molecular formula: Presumed to be C₁₆H₂₃NO₄ (based on structural analysis).

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

methyl 2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)10-11-8-6-7-9-12(11)13(17)19-5/h6-9H,10H2,1-5H3

InChI Key

ZQMCCYQHWYEVLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate typically involves the following steps:

    Formation of the tert-butoxycarbonyl-protected amine: This is achieved by reacting tert-butyl chloroformate with methylamine in the presence of a base such as triethylamine.

    Esterification: The protected amine is then reacted with methyl 2-bromobenzoate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate undergoes various types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Hydrolysis: 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid.

    Reduction: 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its ester and amine functionalities.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate involves its reactivity as an ester and a protected amine. The tert-butoxycarbonyl group serves as a protective group that can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The ester group can undergo hydrolysis or reduction, providing versatility in synthetic applications.

Comparison with Similar Compounds

Methyl 2-[(ethoxycarbonyl)amino]benzoate (CAS 83846-67-7)

Key Differences :

  • Substituent: Replaces the Boc-methylamino group with an ethoxycarbonyl-protected amino group.
  • Molecular formula: C₁₁H₁₃NO₄ (vs. C₁₆H₂₃NO₄ for the target compound) .
  • Physical properties : Lower molecular weight (223 g/mol vs. ~293 g/mol), lower boiling point (291°C vs. >300°C estimated for the target compound), and a liquid state at room temperature (melting point: -44°C) .
  • Applications : Primarily used in research settings (e.g., organic synthesis intermediates), with stringent safety protocols for handling due to its reactivity .

Functional Implications :

  • However, it provides weaker protection against nucleophiles, limiting its utility in multi-step syntheses compared to Boc-protected analogs .

Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate (CAS 886366-46-7)

Key Differences :

  • Backbone: Propanoate ester (vs. benzoate ester in the target compound).
  • Substituents: Incorporates a 4-bromobenzyl group and a Boc-protected amino group on the propanoate chain.
  • Molecular formula: C₁₆H₂₂BrNO₄ .

Functional Implications :

  • The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in synthesizing complex organic molecules.
  • The propanoate chain may influence metabolic stability compared to benzoate esters, making it more suitable for pharmaceutical applications requiring prolonged half-lives .

Sulfonylurea-Based Methyl Benzoate Pesticides

Examples : Triflusulfuron methyl ester, Ethametsulfuron methyl ester, Metsulfuron methyl ester .
Key Differences :

  • Core structure : All feature a sulfonylurea bridge and a triazine ring attached to the benzoate.
  • Functional groups : Sulfonylurea moieties confer herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.

Functional Implications :

  • The target compound lacks the sulfonylurea and triazine groups, rendering it biologically inactive as a pesticide. This highlights how minor structural changes (e.g., replacing sulfonylurea with Boc-protected amines) drastically alter application profiles .

Piperidine/Piperazine-Containing Derivatives

Examples :

  • TERT-BUTYL 4-[3-(METHOXYCARBONYL)BENZYL]PIPERAZINE-1-CARBOXYLATE
  • Methyl 2-((piperidin-4-yl)methyl)benzoate .

Key Differences :

  • Substituents : Incorporation of nitrogen-containing heterocycles (piperidine/piperazine) instead of Boc-protected amines.

Functional Implications :

  • Heterocycles enhance binding affinity to biological targets (e.g., receptors, enzymes), making these derivatives more suitable for CNS drug development. The target compound’s lack of such rings limits its direct pharmacological use but preserves its role as a synthetic intermediate .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Target Compound C₁₆H₂₃NO₄ ~293 Boc-protected methylamino-methyl Pharmaceutical intermediate
Methyl 2-[(ethoxycarbonyl)amino]benzoate C₁₁H₁₃NO₄ 223 Ethoxycarbonyl-amino Research synthesis
Methyl 2-(4-bromobenzyl)-3-(Boc-amino)propanoate C₁₆H₂₂BrNO₄ 380.3 Bromobenzyl, Boc-amino Pharmaceutical ingredient
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.4 Sulfonylurea, triazine Herbicide

Biological Activity

Methyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate (CAS No. 1823500-47-5) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, along with data tables summarizing key studies.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.33 g/mol
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Synthesis

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with tert-butoxycarbonyl (Boc)-protected amines. The Boc group is often used to protect the amine during chemical reactions due to its stability under various conditions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoate compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Target Bacteria
Compound A<0.03125Staphylococcus aureus (MRSA)
Compound B1-4Escherichia coli
This compoundTBDTBD

Note: Specific MIC values for this compound are yet to be determined.

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the effects of this compound on various cancer cell lines. Preliminary data suggest that modifications in the molecular structure can lead to varying degrees of cytotoxic effects.

Cell Line IC50 (µM) Remarks
HeLaTBDPotential for further study
A549TBDIndicates selective toxicity

The proposed mechanism of action for compounds like this compound involves interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. Inhibition of these enzymes can lead to cell death in susceptible bacteria.

Case Studies

  • Study on Antibacterial Activity :
    A recent study evaluated a series of benzoate derivatives, including those structurally related to this compound. The results demonstrated broad-spectrum antibacterial activity with minimal inhibitory concentrations (MICs) ranging from <0.03125 µg/mL against Gram-positive bacteria to higher values against Gram-negative strains .
  • Cytotoxicity Evaluation :
    In vitro studies assessed the cytotoxic effects on human cancer cell lines such as HeLa and A549. The findings indicated that certain structural modifications enhanced cytotoxicity, suggesting a potential pathway for developing anticancer agents .

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